molecular formula C11H9ClN2O B13314004 4-(4-Chloro-1H-pyrazol-1-YL)-3-methylbenzaldehyde

4-(4-Chloro-1H-pyrazol-1-YL)-3-methylbenzaldehyde

Cat. No.: B13314004
M. Wt: 220.65 g/mol
InChI Key: NGRIKUAYMFKSMA-UHFFFAOYSA-N
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Description

4-(4-Chloro-1H-pyrazol-1-YL)-3-methylbenzaldehyde is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with a chloro group and a methylbenzaldehyde moiety, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-1H-pyrazol-1-YL)-3-methylbenzaldehyde typically involves the cyclocondensation of hydrazine with a carbonyl compound, followed by chlorination and formylation steps. One common method includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-1H-pyrazol-1-YL)-3-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

Scientific Research Applications

4-(4-Chloro-1H-pyrazol-1-YL)-3-methylbenzaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 4-(4-Chloro-1H-pyrazol-1-YL)-3-methylbenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1H-pyrazole: A simpler pyrazole derivative with a chloro group.

    3-(4-Chloro-phenyl)-1H-pyrazole-4-carbaldehyde: Another pyrazole derivative with a similar structure but different substitution pattern.

    4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine: A pyrazole derivative with a pyrimidine ring

Uniqueness

4-(4-Chloro-1H-pyrazol-1-YL)-3-methylbenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group, pyrazole ring, and methylbenzaldehyde moiety makes it a versatile intermediate for various synthetic and research applications .

Properties

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

4-(4-chloropyrazol-1-yl)-3-methylbenzaldehyde

InChI

InChI=1S/C11H9ClN2O/c1-8-4-9(7-15)2-3-11(8)14-6-10(12)5-13-14/h2-7H,1H3

InChI Key

NGRIKUAYMFKSMA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C=O)N2C=C(C=N2)Cl

Origin of Product

United States

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